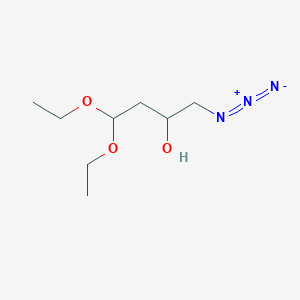
1-Azido-4,4-diethoxybutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-4,4-diethoxybutan-2-ol is an organic compound characterized by the presence of an azide group (-N₃) and two ethoxy groups (-OCH₂CH₃) attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azido-4,4-diethoxybutan-2-ol can be synthesized through a multi-step process involving the conversion of alcohols to azides. One common method involves the use of triphenylphosphine and iodine in the presence of sodium azide. The reaction typically proceeds in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure efficiency and scalability. The use of recyclable catalysts, such as Amberlyst-15, can facilitate the direct azidation of alcohols .
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-4,4-diethoxybutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or tosylates.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition reactions.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
1-Azido-4,4-diethoxybutan-2-ol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Azido-4,4-diethoxybutan-2-ol primarily involves its azide group, which can undergo nucleophilic substitution and cycloaddition reactions. The azide group acts as a nucleophile, attacking electrophilic centers in substrates to form new chemical bonds. In cycloaddition reactions, the azide group participates in [3+2] cycloadditions with alkynes, forming stable triazole rings .
Comparación Con Compuestos Similares
1-Azido-2-propanol: Similar in structure but with a shorter carbon chain.
1-Azido-3,3-diethoxypropan-2-ol: Similar in structure but with different positioning of the ethoxy groups.
1-Azido-4,4-dimethoxybutan-2-ol: Similar in structure but with methoxy groups instead of ethoxy groups.
Uniqueness: 1-Azido-4,4-diethoxybutan-2-ol is unique due to its specific combination of an azide group and two ethoxy groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring selective azidation and subsequent functionalization .
Propiedades
Número CAS |
138851-99-7 |
|---|---|
Fórmula molecular |
C8H17N3O3 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-azido-4,4-diethoxybutan-2-ol |
InChI |
InChI=1S/C8H17N3O3/c1-3-13-8(14-4-2)5-7(12)6-10-11-9/h7-8,12H,3-6H2,1-2H3 |
Clave InChI |
UQBUBMCKURLHBE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(CN=[N+]=[N-])O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


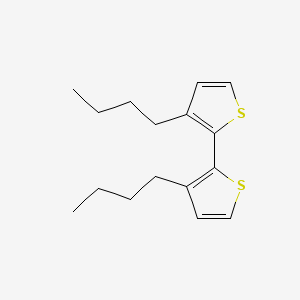
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
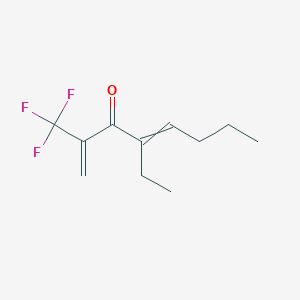
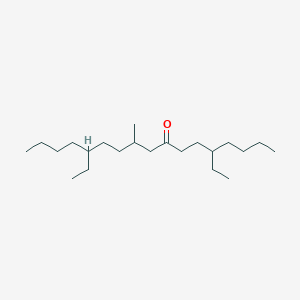
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

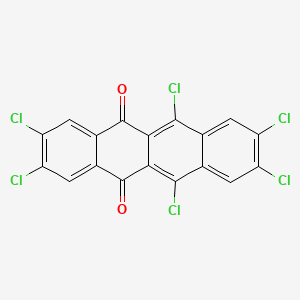
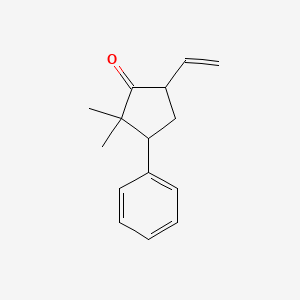
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
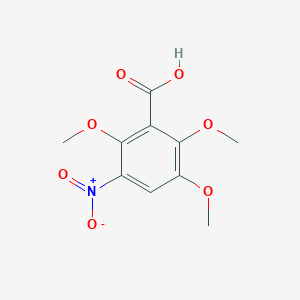
oxophosphanium](/img/structure/B14269673.png)
